1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea
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Overview
Description
1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a cyclopropyl group, a furan ring, a hydroxyethyl moiety, and an ethoxyphenyl group, all linked through a urea backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea typically involves multi-step organic reactions. One common approach is the reaction of 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethylamine with 4-ethoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
- Oxidation products include furan-2,3-dione derivatives.
- Reduction products include alcohols or amines.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to other similar compounds, 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea stands out due to its unique combination of structural features. Similar compounds include:
- 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-phenylurea
- 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-methoxyphenyl)urea
These compounds share some structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-2-23-15-9-7-14(8-10-15)20-17(21)19-12-18(22,13-5-6-13)16-4-3-11-24-16/h3-4,7-11,13,22H,2,5-6,12H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSYUTXRCFCDDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(C2CC2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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